(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid
Description
Chemical Nomenclature and Structural Identification
The compound $$(9Z,12Z,15Z)$$-$$(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18$$-$$^{13}\text{C}{18}$$)octadeca-9,12,15-trienoic acid is a uniformly $$^{13}\text{C}$$-labeled form of α-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid. Its systematic IUPAC name reflects the positions of three *cis*-configured double bonds at carbons 9, 12, and 15, as well as the substitution of all 18 carbon atoms with the stable isotope carbon-13. The molecular formula is $$^{13}\text{C}{18}\text{H}{30}\text{O}{2}$$, with a molecular weight of 296.30 g/mol. Structurally, the compound retains the carboxylic acid group at position 1 and methyl terminus at position 18, identical to non-labeled ALA, but exhibits isotopic enrichment that enables precise tracking in metabolic studies (Table 1).
Table 1: Structural and isotopic properties of uniformly $$^{13}\text{C}$$-labeled α-linolenic acid
Historical Development of Isotopically Labeled Fatty Acids
The use of isotopic tracers in lipid metabolism began in the 1930s with deuterium-labeled compounds, pioneered by Schoenheimer and Rittenberg, who investigated fatty acid storage and oxidation. The advent of $$^{13}\text{C}$$-labeling in the late 20th century revolutionized metabolic studies by offering higher precision and compatibility with nuclear magnetic resonance (NMR) and mass spectrometry (MS). Uniformly $$^{13}\text{C}$$-labeled ALA emerged as a critical tool in the 2000s, enabling researchers to trace carbon flux through complex pathways such as β-oxidation and elongation. For example, Menzel et al. demonstrated its utility in tracking fatty acid elongation in Collembola using gas chromatography–mass spectrometry (GC-MS). Commercial availability of $$^{13}\text{C}_{18}$$-ALA (e.g., CAS 287111-28-8) further standardized its application in lipidomics and metabolic flux analysis.
Significance in Metabolic Research
Uniformly $$^{13}\text{C}$$-labeled ALA is indispensable for elucidating omega-3 fatty acid metabolism. Key applications include:
- Pathway Tracing : Studies using $$^{13}\text{C}_{18}$$-ALA have revealed fungal biosynthesis of cis-jasmone via decarboxylation of α-linolenic acid and human conversion of ALA to docosahexaenoic acid (DHA) in preterm infants.
- Isotopologue Profiling : By analyzing $$^{13}\text{C}$$ enrichment in metabolites, researchers quantify de novo synthesis versus dietary routing. For instance, isotopologue profiling in Camelina sativa identified fluxes in lipid elongation pathways.
- Enzyme Kinetics : The compound has been used to study Δ-6-desaturase activity in omega-3 biosynthesis, revealing competition between ALA and linoleic acid for enzymatic processing.
Table 2: Key metabolic findings using $$^{13}\text{C}_{18}$$-ALA
Comparison with Non-Labeled α-Linolenic Acid
While non-labeled ALA is sufficient for bulk biochemical assays, $$^{13}\text{C}_{18}$$-ALA offers unique advantages:
- Tracer Sensitivity : $$^{13}\text{C}$$ enrichment allows detection of low-abundance metabolites, such as eicosapentaenoic acid (EPA) in plasma, at picomolar concentrations.
- Isotopic Dilution Avoidance : Unlike radiolabeled analogs, $$^{13}\text{C}$$-ALA avoids quenching effects in in vivo systems, enabling accurate flux measurements.
- Multiplexed Analysis : Combined with $$^{2}\text{H}$$- or $$^{15}\text{N}$$-labels, $$^{13}\text{C}_{18}$$-ALA facilitates simultaneous tracking of carbon and nitrogen fluxes in lipidomics.
However, the two forms share identical chemical reactivity. For example, both undergo β-oxidation at rates of 7.6–19.0% over 12 hours in human studies. Differences arise only in analytical detection: non-labeled ALA is typically quantified via gas chromatography with flame ionization detection (GC-FID), whereas $$^{13}\text{C}$$-labeled derivatives require mass spectrometry for isotopic resolution.
Properties
IUPAC Name |
(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-JHNAZIRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857932 | |
| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-28-8 | |
| Record name | (9Z,12Z,15Z)-(~13~C_18_)Octadeca-9,12,15-trienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Trans-Bromo Precursors
The foundational approach involves synthesizing trans-bromo intermediates, as demonstrated in copper-catalyzed coupling reactions. In this method, brominated precursors are generated from commercially available fatty acids via Barton’s procedure. For instance, octadeca-9,12,15-trienoic acid is prepared in five steps, yielding 32% and 18% overall for intermediate stages. Key steps include:
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Bromination : Introducing bromine at specific positions using N-bromosuccinimide (NBS) under controlled conditions.
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Copper-Catalyzed Coupling : Cross-coupling brominated intermediates with ¹³C-labeled acetylene or malonate derivatives to extend the carbon chain.
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Reduction : Converting triple bonds to cis (Z) double bonds via Lindlar hydrogenation to preserve the 9Z,12Z,15Z configuration.
Nitrile Intermediate Route
A nitrile-based pathway is employed to introduce ¹³C labels uniformly. The trans-fatty acid nitrile intermediate is hydrolyzed to the carboxylic acid using acidic or basic conditions. This method ensures high isotopic purity (>95%) but requires rigorous purification to remove conjugated diene impurities, which can reach >0.5%.
Biotechnological Production via Microbial Systems
¹³C-Labeled Algal Cultivation
Microalgae (e.g., Phaeodactylum tricornutum) and fungi (e.g., Mortierella alpina) are cultured in media enriched with ¹³C-labeled carbon sources (e.g., ¹³CO₂ or ¹³C-glucose). These organisms naturally synthesize ALA via the ω-3 desaturase pathway. After extraction, supercritical CO₂ fractionation isolates ALA with 85% purity. However, achieving full 18-carbon labeling requires prolonged cultivation (≥2 months) to ensure complete isotopic incorporation.
Enzymatic Hydrolysis in Supercritical CO₂
A patent describes integrated supercritical reaction-separation technology for ALA production:
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Substrate Preparation : Linseed oil (40–60% ALA) is mixed with water (1:3–30 molar ratio) and lipase (2–10% w/w).
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Supercritical Reaction : Conducted at 30–80°C and 7–30 MPa CO₂ pressure, yielding free fatty acids.
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Fractional Distillation : Separation at 7–15 MPa and 35–85°C isolates ALA from triglycerides, oleic acid, and linoleic acid.
This method avoids organic solvents, achieving 85% purity in 10 g batches. For ¹³C labeling, the linseed oil must derive from ¹³C-enriched flaxseeds.
Isotopic Enrichment via Chemical Exchange
Carboxylic Acid Activation
Activating ALA’s carboxyl group as an acyl chloride allows isotopic exchange with ¹³C-labeled nucleophiles (e.g., ¹³C-methanol). This method, however, risks racemization and requires anhydrous conditions.
Urea Inclusion Complexation
Urea forms inclusion complexes with saturated and monounsaturated fatty acids, leaving ALA in the supernatant. Repeated complexation increases ALA purity to >90%. For ¹³C-labeled ALA, urea is dissolved in ¹³C-methanol, though this introduces isotopic dilution risks.
Analytical Validation and Quality Control
Isotopic Purity Assessment
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Gas Chromatography–Mass Spectrometry (GC-MS) : Quantifies ¹³C incorporation using selective ion monitoring (SIM) for m/z shifts corresponding to ¹³C₁₈.
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Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms uniform labeling, with absence of natural-abundance ¹²C signals.
Stereochemical Integrity
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Silver-Ion HPLC : Resolves geometric isomers using a silver-impregnated column, ensuring 9Z,12Z,15Z configuration.
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Ozonolysis : Cleaves double bonds for fragment analysis via GC-MS.
Comparative Data on Synthesis Methods
Table 1: Yield and Purity of Selected Methods
| Method | Yield (%) | Purity (%) | Isotopic Enrichment |
|---|---|---|---|
| Copper-Catalyzed Coupling | 18–32 | 95 | >95% ¹³C |
| Supercritical CO₂ | 85 | 85 | Dependent on substrate |
| Microbial Cultivation | 70 | 90 | 98–99% ¹³C |
Table 2: Metabolic Tracking Performance
| Parameter | Chemical Synthesis | Biotechnological |
|---|---|---|
| Plasma incorporation | 46% reduction | 48% reduction |
| DHA conversion rate | 0.04% | 0.02% |
Challenges and Optimization Strategies
Isotopic Dilution
Using partially labeled precursors (e.g., ¹³C-glucose in microbial systems) dilutes isotopic enrichment. Total synthesis from ¹³C-acetylene eliminates this issue but increases cost.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: Linolenic acid can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert linolenic acid to saturated fatty acids.
Substitution: Substitution reactions can occur at the double bonds of linolenic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Common reducing agents include hydrogen gas and metal catalysts such as palladium.
Substitution: Reagents such as halogens and halogenating agents are used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to investigate the metabolic pathways of fatty acids.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects on cardiovascular diseases, cancer, and inflammatory conditions.
Industry: Used in the development of nutritional supplements and functional foods
Mechanism of Action
(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12,15-trienoic acid exerts its effects through several mechanisms:
Gene Expression Regulation: It influences the activity of transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family.
Anti-Inflammatory Effects: It reduces inflammation by modulating the production of pro-inflammatory cytokines.
Cardiovascular Protection: It decreases the risk of cardiovascular diseases by preventing arrhythmias, reducing thrombosis, and lowering serum triglyceride levels.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Isomers of ALA
ALA undergoes isomerization under thermal stress, forming geometric isomers with altered double-bond configurations. Notable isomers include:
Key Findings :
Derivatives of ALA
Esters
Esters of ALA enhance volatility for analytical applications (e.g., gas chromatography):
Oxidized Derivatives
Oxidative pathways yield bioactive metabolites:
Key Findings :
Related Long-Chain and Conjugated PUFAs
Biological Activity
(9Z,12Z,15Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-^13C_18)octadeca-9,12,15-trienoic acid is a polyunsaturated fatty acid commonly known as alpha-linolenic acid (ALA). As an essential omega-3 fatty acid found in various plant sources such as flaxseed and walnuts, ALA plays a significant role in human health. This article explores the biological activities associated with ALA through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₀O₂
- Molecular Weight : 278.43 g/mol
- Structural Characteristics : ALA contains three double bonds located at the 9th, 12th, and 15th carbon atoms from the carboxyl end of the fatty acid chain.
1. Cardiovascular Health
ALA has been extensively studied for its cardiovascular benefits. Research indicates that ALA consumption is associated with a reduced risk of coronary heart disease. A meta-analysis of cohort studies demonstrated that higher intake of ALA correlates with lower levels of inflammatory markers and improved endothelial function .
2. Anti-inflammatory Effects
ALA exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. Studies have shown that ALA can inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation pathways . This effect is particularly beneficial in conditions like arthritis and other inflammatory diseases.
3. Neuroprotective Properties
Research suggests that ALA may have neuroprotective effects due to its ability to reduce oxidative stress and inflammation in neural tissues. Animal studies indicate that ALA supplementation can improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's disease .
The biological activity of ALA can be attributed to several mechanisms:
- Eicosanoid Production : ALA is a precursor for eicosanoids such as prostaglandins and leukotrienes that play critical roles in inflammation and immune response.
- Gene Expression Modulation : ALA influences gene expression related to lipid metabolism and inflammatory responses through nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors) .
- Antioxidant Activity : ALA has been shown to enhance antioxidant defenses by upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Case Study 1: Cardiovascular Outcomes
A randomized controlled trial involving participants with elevated cholesterol levels found that supplementation with ALA significantly reduced total cholesterol and low-density lipoprotein (LDL) levels over a 12-week period. Participants who consumed 2 grams of ALA daily showed a marked improvement in lipid profiles compared to the control group .
Case Study 2: Inflammatory Disorders
In another study focusing on patients with rheumatoid arthritis, those who supplemented with ALA experienced reduced joint pain and stiffness after eight weeks. The study concluded that ALA supplementation could be a beneficial adjunct therapy for managing symptoms in inflammatory conditions .
Research Findings Summary Table
Q & A
Q. What is the structural significance of the 13C isotopic labeling in this compound, and how does it facilitate metabolic studies?
The 13C labeling at all 18 carbon positions enables precise tracking of metabolic pathways using stable isotope tracers. This allows researchers to quantify flux through pathways like β-oxidation or elongation/desaturation in lipid metabolism. Methodologically, isotopic enrichment is verified via nuclear magnetic resonance (NMR) or liquid chromatography-mass spectrometry (LC-MS), with calibration against unlabeled α-linolenic acid (ALA) .
Q. What standard analytical methods are used to confirm the identity and purity of 13C-labeled ALA?
High-resolution LC-MS with electrospray ionization (ESI) in negative ion mode is preferred for structural confirmation. Purity (>97%) is assessed via gas chromatography (GC) with flame ionization detection (FID), using a polar capillary column (e.g., DB-23) and helium carrier gas. Isotopic purity (>99% 13C) requires isotope ratio mass spectrometry (IRMS) or 13C-NMR with a minimum spectral resolution of 500 MHz .
Advanced Research Questions
Q. How can researchers address discrepancies in metabolic flux data derived from 13C-labeled ALA tracer studies?
Contradictions often arise from incomplete isotopic steady states or compartmentalization in cellular systems. To resolve this:
- Use kinetic modeling (e.g., isotopomer spectral analysis) to account for non-steady-state conditions.
- Validate with parallel experiments using 14C-radiolabeled ALA to distinguish isotopic dilution effects.
- Cross-reference with transcriptomic data to identify rate-limiting enzymes (e.g., FADS2 in desaturation) .
Q. What experimental controls are critical when using 13C-labeled ALA in in vivo studies to avoid cross-contamination?
- Negative controls: Administer unlabeled ALA to control groups to distinguish endogenous vs. tracer-derived metabolites.
- Isotopic washout periods: Allow ≥5 half-lives of ALA in the system before sampling.
- Environmental controls: Use separate housing/caging for labeled/unlabeled cohorts to prevent dietary cross-exposure. Contamination is detectable via GC-MS profiling of fecal or plasma lipids .
Q. How does the 13C labeling affect the physical-chemical properties of ALA, and how can this influence experimental outcomes?
While 13C labeling marginally increases molecular weight (278.43 → ~296.5 g/mol), it does not alter reactivity under physiological conditions. However, in GC analyses, the retention time shifts by 0.2–0.5 minutes compared to unlabeled ALA, requiring adjusted calibration curves. In cell culture, isotopic effects on membrane permeability are negligible but must be validated via comparative uptake assays using 3H-labeled analogs .
Q. What computational tools are available to model the metabolic fate of 13C-labeled ALA in complex biological systems?
- Pathway prediction: The Kyoto Encyclopedia of Genes and Genomes (KEGG) maps ALA metabolism to pathways like "alpha-Linolenic acid metabolism" (map00592).
- Flux balance analysis (FBA): Tools like COBRApy integrate 13C-tracer data to predict flux distributions in genome-scale metabolic models.
- Quantum chemistry simulations: Density functional theory (DFT) models assess isotopic effects on enzyme binding (e.g., ΔΔG of 13C vs. 12C in acyl-CoA synthetase interactions) .
Q. What are the best practices for synthesizing 13C-labeled ALA with high enantiomeric purity?
- Microbial biosynthesis: Use Saccharomyces cerevisiae engineered with Δ12/Δ15 desaturases fed with 13C-glucose. Purity is optimized via reversed-phase HPLC (C18 column, methanol/water gradient).
- Chemical synthesis: Start with 13C-labeled stearic acid and perform regioselective desaturation using Rh-catalyzed dehydrogenation. Enantiomeric excess (>98%) is confirmed via chiral GC with a β-cyclodextrin column .
Q. How can researchers mitigate oxidative degradation of 13C-labeled ALA during long-term storage or experimental protocols?
- Storage: Dissolve in ethanol with 0.01% butylated hydroxytoluene (BHT) and store at −80°C under argon.
- In vitro assays: Use anaerobic chambers for lipid extraction and add EDTA to chelate pro-oxidant metals.
- Degradation monitoring: Track peroxide formation via thiobarbituric acid reactive substances (TBARS) assay at 532 nm .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing time-resolved 13C isotopic enrichment data in multi-compartment systems?
Q. How can mass isotopomer distribution analysis (MIDA) improve the accuracy of de novo lipogenesis measurements using 13C-ALA?
MIDA calculates the probability of 13C incorporation into newly synthesized lipids, correcting for natural abundance. Key steps:
- Isolate lipid fractions via thin-layer chromatography (TLC).
- Derivatize fatty acids to methyl esters and analyze via GC-combustion-IRMS.
- Apply binomial correction for 13C natural abundance using the formula:
where = number of carbon atoms in the fragment .
Cross-Disciplinary Applications
Q. How can 13C-labeled ALA be integrated with omics technologies to study lipid-mediated signaling in neurodegenerative diseases?
- Lipidomics: Couple LC-MS/MS with 13C-tracing to map ALA-derived oxylipins (e.g., neuroprotectin D1) in brain tissue.
- Metabolomics: Use 13C nuclear magnetic resonance (NMR) to track incorporation into phosphatidylcholine species.
- Transcriptomics: Correlate flux data with RNA-seq profiles of lipid metabolism genes (e.g., FADS1, ELOVL5) .
Q. What advanced separation techniques are suitable for resolving 13C-ALA from structurally similar isomers in biological matrices?
- Silver-ion HPLC: Utilizes Ag+-loaded columns to separate geometric isomers (e.g., cis vs. trans) based on π-complexation.
- Two-dimensional GC (GC×GC): Achieves peak capacities >1,000 for complex lipidomes.
- Ion mobility spectrometry (IMS): Resolves isobaric species via differences in collision cross-section (CCS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
